molecular formula C14H26BNO2 B14798485 (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine

Cat. No.: B14798485
M. Wt: 251.17 g/mol
InChI Key: OGZWZNGDRXNXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine typically involves the formation of the dioxaborolane ring followed by the introduction of the amine group. One common method involves the reaction of a suitable boronic acid derivative with a diol to form the dioxaborolane ring. This is followed by the addition of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group or the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a drug candidate or a biochemical probe. Its boron-containing structure may allow it to interact with biological molecules in unique ways, making it a valuable tool for studying biological processes or developing new therapeutics.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or composites that incorporate boron for enhanced properties. It may also be used in the development of new chemical processes or products.

Mechanism of Action

The mechanism of action of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amine group. These interactions can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boron-containing organic molecules, such as boronic acids, boronate esters, and other dioxaborolane derivatives. These compounds share some structural features with (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine but differ in their specific functional groups and overall structure.

Uniqueness

What sets this compound apart is its unique combination of a boron-containing dioxaborolane ring and an amine group

Properties

Molecular Formula

C14H26BNO2

Molecular Weight

251.17 g/mol

IUPAC Name

1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3

InChI Key

OGZWZNGDRXNXSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.